2,2'-Diamino-4,4'-bipyridine
Overview
Description
2,2’-Diamino-4,4’-bipyridine: is an organic compound with the molecular formula C10H10N4 . It is a derivative of bipyridine, featuring amino groups at the 2 and 2’ positions. This compound is known for its chelating properties, making it valuable in coordination chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diamino-4,4’-bipyridine typically involves the reduction of 4,4’-dinitro-2,2’-bipyridine. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of 2,2’-Diamino-4,4’-bipyridine often involves large-scale reduction processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Diamino-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more reduced bipyridine derivatives.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more reduced bipyridine derivatives.
Substitution: Formation of acylated or alkylated bipyridine derivatives.
Scientific Research Applications
Chemistry: 2,2’-Diamino-4,4’-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are used in catalysis and material science .
Biology: In biological research, this compound is used to study metal ion interactions in biological systems. It can act as a chelating agent, binding to metal ions and affecting their biological activity .
Medicine: These derivatives can inhibit amyloid-beta aggregation and exhibit neuroprotective effects .
Industry: In the industrial sector, 2,2’-Diamino-4,4’-bipyridine is used in the synthesis of polymers and as a building block for various functional materials .
Mechanism of Action
The mechanism of action of 2,2’-Diamino-4,4’-bipyridine primarily involves its ability to chelate metal ions. By binding to metal ions, it can alter their chemical properties and reactivity. This chelation can inhibit metal-catalyzed reactions, such as the aggregation of amyloid-beta in Alzheimer’s disease . The compound’s interaction with metal ions can also affect various biochemical pathways, making it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the amino groups, making it less versatile in terms of functionalization.
4,4’-Diamino-2,2’-bipyridine: Similar structure but with amino groups at different positions, affecting its chelating properties and reactivity.
4,4’-Bipyridine: Used as a precursor to various bipyridinium salts, such as paraquat, which have different applications.
Uniqueness: 2,2’-Diamino-4,4’-bipyridine is unique due to the presence of amino groups at the 2 and 2’ positions, which enhances its chelating ability and allows for diverse chemical modifications. This makes it particularly valuable in coordination chemistry and various industrial applications .
Properties
IUPAC Name |
4-(2-aminopyridin-4-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRCSFAMFIQCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=NC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443371 | |
Record name | 2,2'-DIAMINO-4,4'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189000-91-7 | |
Record name | 2,2'-DIAMINO-4,4'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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